molecular formula C6H4ClNO4S B086204 3-Nitrobenzenesulfonyl chloride CAS No. 121-51-7

3-Nitrobenzenesulfonyl chloride

Cat. No.: B086204
CAS No.: 121-51-7
M. Wt: 221.62 g/mol
InChI Key: MWWNNNAOGWPTQY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Nitrobenzenesulfonyl chloride is an organic compound primarily used as an intermediate in the pharmaceutical and dye industries

Action Environment

The action of this compound is likely to be influenced by various environmental factors. For instance, it reacts violently with water, liberating toxic gas . Therefore, its action, efficacy, and stability may be significantly affected by the presence of water or moisture.

Preparation Methods

3-Nitrobenzenesulfonyl chloride is typically synthesized from nitrobenzene and chlorosulfonic acid. The reaction involves adding nitrobenzene to an excess of chlorosulfonic acid and gradually raising the temperature to approximately 100°C. The mixture is then maintained at this temperature for about 6 hours. After cooling, the reaction mixture is poured into ice and water, and the resulting this compound is filtered off and washed with cold water to remove any residual acid .

Chemical Reactions Analysis

3-Nitrobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-nitrobenzenesulfonic acid and hydrochloric acid.

    Reduction: It can be reduced to form 3-aminobenzenesulfonyl chloride under specific conditions.

Common reagents used in these reactions include amines for substitution reactions and reducing agents like hydrogen gas or metal hydrides for reduction reactions. The major products formed from these reactions are sulfonamide derivatives, 3-nitrobenzenesulfonic acid, and 3-aminobenzenesulfonyl chloride .

Scientific Research Applications

3-Nitrobenzenesulfonyl chloride is employed in various scientific research applications:

Comparison with Similar Compounds

3-Nitrobenzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:

    4-Nitrobenzenesulfonyl chloride: Similar in structure but with the nitro group in the para position.

    2-Nitrobenzenesulfonyl chloride: Similar in structure but with the nitro group in the ortho position.

    Benzenesulfonyl chloride: Lacks the nitro group, making it less reactive in certain reactions.

The uniqueness of this compound lies in the position of the nitro group, which influences its reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

3-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO4S/c7-13(11,12)6-3-1-2-5(4-6)8(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWNNNAOGWPTQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059526
Record name Benzenesulfonyl chloride, 3-nitro-
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Molecular Weight

221.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121-51-7
Record name 3-Nitrobenzenesulfonyl chloride
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URL https://commonchemistry.cas.org/detail?cas_rn=121-51-7
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Record name 3-Nitrobenzenesulfonyl chloride
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Record name 3-Nitrobenzenesulfonyl chloride
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Record name Benzenesulfonyl chloride, 3-nitro-
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Record name Benzenesulfonyl chloride, 3-nitro-
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Record name 3-nitrobenzenesulphonyl chloride
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Record name 3-NITROBENZENESULFONYL CHLORIDE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

123.1 g (1.0 mol) of nitrobenzene are allowed to run rapidly into 582.5 g (5.0 mol) of chlorosulfonic acid and 1 g of sulfamic acid at room temperature. The mixture is then heated to 105° C. and stirred at this temperature for 6 hours. For working up, the reaction mixture is dripped into ice water. The precipitated crystals are filtered off with suction and washed with water. 194.6 g of dry 3-nitrobenzenesulfonyl chloride having a melting point of 59°-61° C., corresponding to a yield of 87.8% of theory, are obtained.
Quantity
123.1 g
Type
reactant
Reaction Step One
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582.5 g
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reactant
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1 g
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ice water
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reactant
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Synthesis routes and methods III

Procedure details

123.1 g (1.0 mol) of nitrobenzene and 582.5 g (5.0 mol) of chlorosulfonic acid are reacted as described in Example 20, but without addition of sulfamic acid. 175.1 g of dry 3-nitrobenzenesulfonyl chloride, corresponding to a yield of 79.0% of theory, are obtained.
Quantity
123.1 g
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reactant
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582.5 g
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Synthesis routes and methods IV

Procedure details

123.1 g (1.0 mol) of nitrobenzene was added dropwise at 112° C. to 521.0 g (4.4 mol) of chlorosulfonic acid over the course of 4 hours. The mixture was then stirred at this temperature for 4 hours. After it had been cooled to 70° C., 110.0 g (0.92 mol) of thionyl chloride were added dropwise over the course of 2 hours. The reaction mixture was then stirred at this temperature until evolution of gas had ended. It was then cooled and discharged at 5° C. into ice-water. The precipitated 3-nitrobenzenesulfonyl chloride was then filtered off with suction and washed with water and with sodium hydrogen carbonate. 237.5 g of moist 3-nitrobenzenesulfonyl chloride having a purity of 89.9% were obtained in this manner. The dry content was 213.5 g, which corresponds to a yield of 96.3%.
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123.1 g
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reactant
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4.4 mol
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reactant
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110 g
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reactant
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Name
ice water
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0 (± 1) mol
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reactant
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Synthesis routes and methods V

Procedure details

Chlorosulfonic acid (475 g) was taken in a 1 L three neck round bottom flask equipped with a guard tube and liquid addition funnel. Chlorosulfonic acid was cooled in an ice bath to 5-10° C. and nitrobenzene was added to the acid slowly, at such a rate that the temperature is maintained below 10° C. Reaction mixture was then brought to 25° C. and then slowly heated in an oil bath to 80-85° C. Reaction mixture was stirred further at 80-85° C. for 3 hours. After the completion of reaction (TLC), the reaction mixture was cooled to 10° C. and poured onto the ice-water mixture along with stirring and maintaining the temperature below 10° C.; the resulting slurry is then filtered on buchner funnel. Solid cake on funnel is washed with 500 mL of water. Resulting solid cake is dried on phosphorous pentoxide in a desiccator to obtain the D1 as off white solid.
Quantity
475 g
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reactant
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Name
three
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1 L
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reactant
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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